![molecular formula C12H14N2O B13668651 4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method is the reaction of azomethine ylides with 3-phenacylideneoxindoline-2-ones in ethanol, which yields polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields . Another approach involves the diastereodivergent synthesis using a Lewis base (PCy3) or a Brønsted base (K2CO3) to achieve near-perfect diastereodivergence .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming complex spirocyclic structures.
Substitution Reactions: It can undergo substitution reactions, particularly when functional groups are present on the indoline or pyrrolidine rings.
Common Reagents and Conditions
Azomethine Ylides: Used in cycloaddition reactions to form spirocyclic structures.
Lewis and Brønsted Bases: Used to control the stereochemistry of the product in cycloaddition reactions.
Major Products
The major products formed from these reactions are typically spirocyclic compounds with varied biological activities, depending on the specific substituents and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-tumor agents, with significant antiproliferative activities against various cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.
Material Science: Spirocyclic compounds, including 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one, are used in the development of smart materials and molecular electronics.
Wirkmechanismus
The mechanism of action of 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown strong affinity for proteins such as CDK, c-Met, and EGFR, indicating potential pathways for anti-tumor activity . The compound’s unique spirocyclic structure allows it to interact with various biological targets, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds are structurally similar and have been synthesized using similar cycloaddition reactions.
Uniqueness
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)12(11(15)14-9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
WDZZCPKGTSEQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


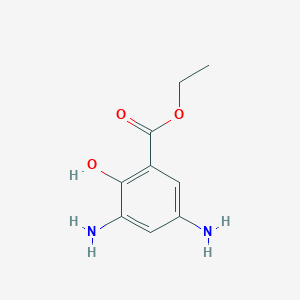
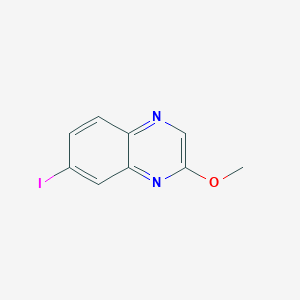
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
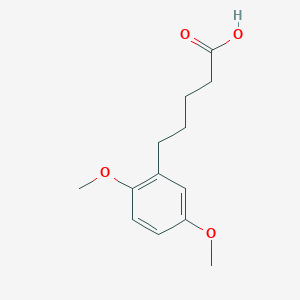
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
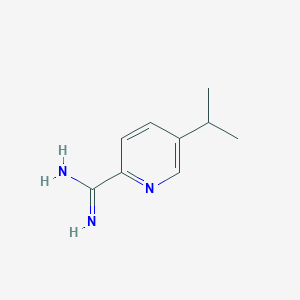
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
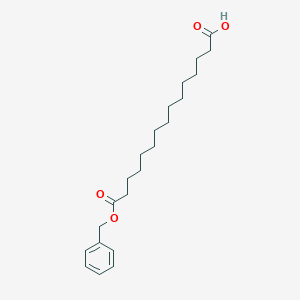
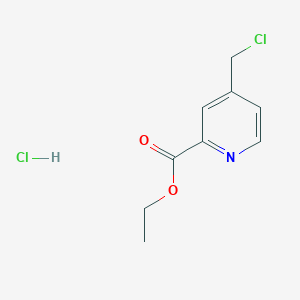
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
